5-Bromo-2-chloro-4-(trifluoromethoxy)aniline
Overview
Description
5-Bromo-2-chloro-4-(trifluoromethoxy)aniline is an organic compound that belongs to the class of halogenated anilines It is characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-4-(trifluoromethoxy)aniline typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of bromine and chlorine sources, such as bromine and thionyl chloride, under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve scale-up processes that ensure high yield and purity. The process generally includes steps like nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. These steps are optimized for large-scale production to achieve cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-4-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, biaryl compounds, and other halogenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2-chloro-4-(trifluoromethoxy)aniline has several scientific research applications:
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to interact with biological targets in plants and pests.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. In pharmaceutical applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it has been studied as an inhibitor of hepatitis C virus NS3 protease, where it binds to the active site of the enzyme, preventing viral replication . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-chloro-4-(trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of trifluoromethoxy.
2-Fluoro-5-(trifluoromethyl)aniline: Contains a fluorine atom instead of bromine and chlorine.
5-Bromo-2-(trifluoromethoxy)aniline: Lacks the chlorine atom present in 5-Bromo-2-chloro-4-(trifluoromethoxy)aniline.
Uniqueness
This compound is unique due to the combination of bromine, chlorine, and trifluoromethoxy groups, which confer distinct electronic and steric properties. These properties make it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
5-bromo-2-chloro-4-(trifluoromethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3NO/c8-3-1-5(13)4(9)2-6(3)14-7(10,11)12/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQBYNTZNDVCRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)OC(F)(F)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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